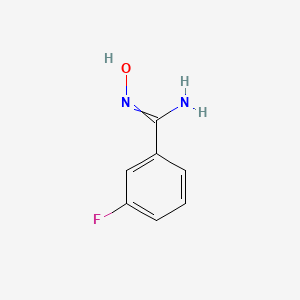

3-Fluorobenzamidoxime

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest in several of the provided papers. For instance, asymmetric synthesis of 3'-fluorothalidomide was achieved using enantiodivergent electrophilic fluorination with cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) . This method could potentially be adapted for the synthesis of 3-Fluorobenzamidoxime by choosing appropriate precursors and reaction conditions. Another relevant synthesis is that of 3-fluoroaspartic acid, which involved the reaction of dibenzyl difluoromaleate with dibenzylamine, followed by reduction and hydrogenolysis steps . This approach highlights the use of fluorinated intermediates and reductive steps that could be applicable in the synthesis of 3-Fluorobenzamidoxime.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity and physical properties. The papers do not directly discuss the molecular structure of 3-Fluorobenzamidoxime, but they do provide insights into the structure-activity relationships of similar compounds. For example, coumarin-3-carboxamide derivatives with fluorine substitutions showed potential anticancer activity, and molecular docking studies indicated the importance of the benzamide functionality . This suggests that the presence of a fluorine atom can significantly impact the biological activity of benzamide derivatives, which could be relevant for 3-Fluorobenzamidoxime.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the electron distribution and reactivity of the molecule. The synthesis of 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl-D- and -L-furanosyl nucleosides involved a Grignard reaction, which is a common method for forming carbon-carbon bonds in the presence of fluorine . This type of reaction could potentially be used in the synthesis or modification of 3-Fluorobenzamidoxime.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the high electronegativity and small size of the fluorine atom. While the papers do not provide specific data on the physical and chemical properties of 3-Fluorobenzamidoxime, they do mention properties of related compounds. For instance, the synthesis of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide showed good pharmacokinetic properties in rats, which could be indicative of the favorable properties that fluorinated benzamides might possess .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Alerts

These applications are based on the compound’s physicochemical properties and potential uses in various fields of research. For detailed and current information on the applications of 3-Fluorobenzamidoxime, consulting scientific literature and databases is recommended .

Analytical Chemistry Techniques

- Results : The outcome is usually a spectrum or chromatogram that provides detailed information about the compound’s structure and composition .

Pharmacological Research

- Results : Data on the compound’s efficacy, bioavailability, and therapeutic index would be key outcomes .

Safety and Toxicology

- Results : Findings typically include LD50 values, irritation potential, and recommended safety practices .

Solubility and Lipophilicity Studies

- Results : The solubility data is expressed in terms of concentration (mg/ml or mol/l) and solubility class, and lipophilicity is represented by Log P values .

Medicinal Chemistry Design

Safety And Hazards

The safety information for 3-Fluorobenzamidoxime indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed skin thoroughly after handling .

Propiedades

IUPAC Name |

3-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJZGPLKRBIDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzamidoxime | |

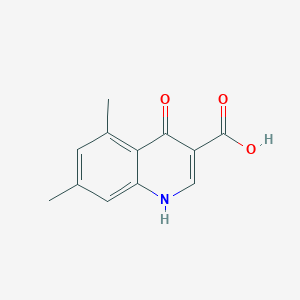

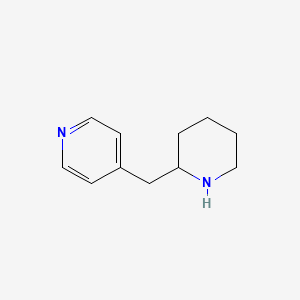

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)